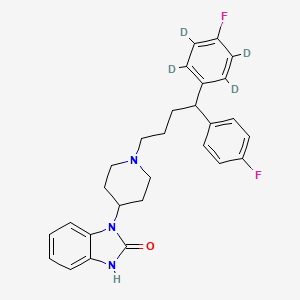

Pimozide-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i7D,8D,11D,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUQSNJEYSNKRX-CXRURWBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)F)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pimozide-d4 chemical properties for researchers

An In-depth Guide to the Core Chemical Properties, Bioanalytical Applications, and Mechanism of Action of Pimozide-d4

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. This compound is the deuterium-labeled version of Pimozide, a diphenylbutylpiperidine class antipsychotic. The incorporation of stable heavy isotopes like deuterium is crucial for quantitative bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based assays. Deuteration offers the advantage of affecting the pharmacokinetic and metabolic profiles of drugs, making these labeled compounds invaluable tools in drug development.[1] This guide details its chemical and physical properties, mechanism of action, and provides exemplary experimental protocols for its application.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O | [4][5][6] |

| Molecular Weight | ~465.57 g/mol | [5][6] |

| IUPAC Name | 3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one | [5] |

| CAS Number | 1803193-57-8 | [6] |

| Unlabeled CAS | 2062-78-4 | [4] |

| Appearance | White to off-white solid | [1][2] |

| Storage Temperature | -20°C | [2] |

Solubility Profile

The solubility of this compound is a critical factor for its use in in-vitro and analytical settings. It is generally insoluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 30 mg/mL | [1] |

| DMF | ≥ 30 mg/mL | [1] |

| Ethanol | ≥ 3 mg/mL | [1] |

| Acetonitrile:Methanol (1:1) | Soluble | [2] |

| Water | < 0.01 mg/mL (for unlabeled Pimozide) | [7] |

Mechanism of Action: Dopamine and STAT Pathway Inhibition

Pimozide functions primarily as a potent dopamine receptor antagonist with high affinity for D2 and D3 receptors.[5] This blockade of dopaminergic neurotransmission in the central nervous system is believed to be the primary mechanism for its antipsychotic effects and its efficacy in suppressing tics in Tourette's Disorder.[5][8] Additionally, recent research has identified that Pimozide also acts as an inhibitor of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5, which are involved in cell growth and proliferation pathways.

Applications in Research: The Internal Standard

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In pharmacokinetic, toxicokinetic, or bioequivalence studies, an ideal internal standard should have chemical and physical properties nearly identical to the analyte, but with a different mass-to-charge ratio (m/z).[10] this compound fulfills these criteria perfectly. Its four deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[9][11] This corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of Pimozide in complex biological matrices like plasma.[9]

Experimental Protocols

Synthesis of this compound

The preparation of this compound is a multi-step organic synthesis process. A patented method describes its synthesis starting from 4-fluorobromobenzene-d4, which undergoes an eight-step reaction sequence to yield the final this compound product.[1] The key steps involve the formation of a Grignard reagent from the deuterated starting material, followed by a series of reactions to build the butylpiperidine side chain and final coupling to the benzimidazolinone moiety.[1] This process is designed to ensure high isotopic abundance and purity, making the final product suitable for sensitive analytical applications.[1]

Bioanalytical Method: Quantification in Human Plasma via LC-MS/MS

This section details a representative protocol for the quantification of Pimozide in human plasma using this compound as an internal standard. The methodology is adapted from established LC-MS/MS methods for Pimozide analysis.[4][12][13]

1. Preparation of Standards and Solutions

-

Stock Solutions: Prepare primary stock solutions of Pimozide and this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Pimozide stock solution with a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.025 to 12.8 ng/mL). Prepare a working solution of this compound at an appropriate concentration (e.g., 5 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution (IS).

-

Vortex the sample for 30 seconds.

-

Add 100 µL of 0.1 M NaOH to basify the sample, and vortex again.

-

Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or hexane:isoamyl alcohol 99:1 v/v).

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | A: 5mM Ammonium Acetate (pH 3.5); B: Acetonitrile/Methanol |

| Gradient | Isocratic or gradient elution suitable for separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pimozide) | e.g., m/z 462.2 → 231.1 |

| MRM Transition (this compound) | e.g., m/z 466.2 → 231.1 |

4. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte (Pimozide) to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The concentration of Pimozide in unknown samples is then determined from this curve.

References

- 1. CN104829591A - Preparation method of deuterated pimozide - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Pimozide? [synapse.patsnap.com]

- 6. calpaclab.com [calpaclab.com]

- 7. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. Quantitative determination of pimozide in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pimozide-d4 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Pimozide-d4 as a tracer, primarily focusing on its role as a stable isotope-labeled internal standard in quantitative bioanalysis. This document delves into the core principles of its use, experimental methodologies, and the pharmacological context of its non-labeled counterpart, Pimozide.

Introduction to Pimozide and its Deuterated Analog

Pimozide is a first-generation antipsychotic drug belonging to the diphenylbutylpiperidine class. It is a potent dopamine receptor antagonist with high affinity for the D2 and D3 dopamine receptors.[1][2] Its mechanism of action in treating conditions like schizophrenia and Tourette's syndrome is primarily attributed to the blockade of these dopaminergic pathways.[1]

This compound is a deuterated form of Pimozide, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Pimozide in biological matrices. The use of a stable isotope-labeled internal standard is a gold standard in bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.

Mechanism of Action of this compound as a Tracer

The primary application of this compound as a tracer is in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays. In this context, its "mechanism of action" is to mimic the behavior of the unlabeled Pimozide (the analyte) throughout the analytical process, thereby enabling accurate quantification.

A known concentration of this compound is spiked into a biological sample (e.g., plasma, serum) containing an unknown concentration of Pimozide. During sample preparation (e.g., protein precipitation, liquid-liquid extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. Similarly, during LC-MS/MS analysis, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the SIL-IS to the same extent. By measuring the ratio of the mass spectrometric response of Pimozide to that of this compound, a precise and accurate quantification of the analyte can be achieved, independent of recovery rates and matrix effects.

While deuteration can sometimes be used to alter the metabolic profile of a drug (the kinetic isotope effect) and has been employed to improve the in vivo stability of some PET radiotracers, there is no current evidence to suggest that this compound is used as a tracer in imaging modalities like Positron Emission Tomography (PET).[1][3] Its utility as a tracer is firmly established in the realm of quantitative bioanalysis.

Quantitative Data

The following tables summarize key quantitative data for Pimozide, which is essential for understanding its pharmacological profile and for the development of bioanalytical methods.

Table 1: Receptor Binding Affinity of Pimozide

| Receptor | K_i_ (nM) |

| Dopamine D1 | 588 - 6600[2][4] |

| Dopamine D2 | 1.4 - 3.0[2][4] |

| Dopamine D3 | 0.83 - 2.5[2][4] |

| Dopamine D4 | - |

| 5-HT1A | 310[2][4] |

| α1-Adrenoceptor | 39[2][4] |

Table 2: Pharmacokinetic Parameters of Pimozide in Humans

| Parameter | Value |

| Bioavailability | 40-50%[5] |

| Time to Peak Plasma Concentration (T_max_) | 6-8 hours[6] |

| Elimination Half-life (t_1/2_) | ~55 hours (adults)[5][6] |

| ~66 hours (children)[5] | |

| Metabolism | Extensively in the liver via CYP3A4, CYP1A2, and CYP2D6[6][7] |

| Excretion | Primarily through the kidneys[6] |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Pimozide's primary pharmacological effect is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of Pimozide to the D2 receptor inhibits the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for Pimozide Quantification

The following diagram illustrates a typical workflow for the quantification of Pimozide in a plasma sample using this compound as an internal standard.

Experimental Protocols

The following is a representative protocol for the quantitative analysis of Pimozide in human plasma using this compound as an internal standard, based on published methodologies.[4][8]

Materials and Reagents

-

Pimozide reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Human plasma (drug-free)

-

Deionized water

Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Pimozide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Pimozide stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration.

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil-HyPURITY C18, 150mm x 2.1mm, 5µm).[4]

-

Mobile Phase A: 5mM ammonium acetate in water, pH 3.5 (adjusted with acetic acid).[4]

-

Mobile Phase B: Methanol:Acetonitrile (10:90, v/v).

-

Gradient: A suitable gradient program to separate Pimozide from endogenous plasma components.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pimozide: Q1 (precursor ion) -> Q3 (product ion) - to be optimized for the specific instrument.

-

This compound: Q1 (precursor ion) -> Q3 (product ion) - to be optimized for the specific instrument.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both Pimozide and this compound.

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of Pimozide and this compound.

-

Calculate the peak area ratio of Pimozide to this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the Pimozide calibration standards.

-

Determine the concentration of Pimozide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an invaluable tool for researchers and drug development professionals in the accurate quantification of Pimozide in biological matrices. Its role as a stable isotope-labeled internal standard in LC-MS/MS methods represents the current state-of-the-art in bioanalysis. While the term "tracer" can have broader implications, the primary and well-established application of this compound is to trace and correct for analytical variability, ensuring the generation of high-quality pharmacokinetic and toxicokinetic data. Understanding the pharmacology of Pimozide, particularly its interaction with dopamine receptors, provides the essential context for the interpretation of these quantitative results in drug development and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Deuterium- and Fluorine-18-Labeled Glutaminea PET Imaging Agent with Enhanced In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of pimozide in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pimozide - Wikipedia [en.wikipedia.org]

- 6. Pimozide: Package Insert / Prescribing Information [drugs.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

Pimozide-d4: A Technical Guide for its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific application of Pimozide-d4, focusing on its core use as an internal standard in bioanalytical method development and its relevance in pharmacokinetic studies of the antipsychotic drug, Pimozide. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological and experimental workflows.

Core Application: Internal Standard in Bioanalysis

This compound is a deuterated analog of Pimozide. In scientific research, its primary and critical application is as an internal standard (IS) for the quantitative analysis of Pimozide in biological matrices, such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard is to ensure the accuracy and precision of the analytical method. This compound is chemically identical to Pimozide, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. Because it behaves identically to the analyte (Pimozide) during sample preparation (e.g., extraction, evaporation) and ionization in the mass spectrometer, it can effectively compensate for variations in these processes, leading to more reliable and reproducible quantification.

Experimental Protocols: Bioanalytical Method for Pimozide Quantification

While a specific, publicly available, validated bioanalytical method using this compound is not detailed in the searched literature, a representative experimental protocol can be constructed based on established LC-MS/MS methods for Pimozide that utilize other internal standards. The following protocol outlines a typical workflow for the quantification of Pimozide in human plasma using this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting : Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortexing : Briefly vortex the samples to ensure thorough mixing.

-

pH Adjustment : Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to alkalinize the samples.

-

Extraction : Add 600 µL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 90:10 v/v).

-

Mixing : Vortex the samples for 5 minutes to facilitate the extraction of Pimozide and this compound into the organic layer.

-

Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer : Carefully transfer the upper organic layer (approximately 500 µL) to a new set of clean tubes.

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase and vortex to dissolve the analytes.

-

Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pimozide and its internal standard, this compound.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transition (Pimozide) | m/z 462.2 -> 147.1 |

| MRM Transition (this compound) | m/z 466.2 -> 147.1 |

| Collision Energy | Optimized for each transition |

Data Presentation: Method Validation Parameters

The following tables summarize the expected quantitative performance of a validated bioanalytical method for Pimozide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pimozide | 0.1 - 100 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 10 | < 15 | < 15 | 85 - 115 |

| High QC | 80 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

Signaling Pathways of Pimozide

Pimozide's primary pharmacological effect is the antagonism of the Dopamine D2 receptor. Additionally, research has elucidated its inhibitory effects on the STAT3 signaling pathway, which is of interest in cancer research.

Dopamine D2 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor and its inhibition by Pimozide.

STAT3 Signaling Pathway Inhibition

This diagram shows the inhibitory effect of Pimozide on the STAT3 signaling pathway.

Pimozide-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in analytical methodologies, and the biological pathways of its parent compound.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Pimozide, which is primarily utilized as an internal standard in quantitative bioanalysis. The incorporation of four deuterium atoms results in a higher molecular weight than the parent compound, allowing for its distinct detection in mass spectrometry-based assays.

| Property | Value | Source |

| CAS Number | 1803193-57-8 | [1] |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O | [1][2] |

| Molecular Weight | 465.57 g/mol | [1] |

| Parent Compound | Pimozide | [2] |

| Synonym | 1-[1-[4-(4-fluorophenyl)-4-(4-fluorophenyl-2,3,5,6-d₄)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [1] |

Role in Quantitative Analysis: Experimental Protocol

Deuterated standards like this compound are crucial for correcting variations in sample preparation and instrument response in quantitative mass spectrometry. While specific protocols for this compound are not extensively published, its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Pimozide in biological matrices is a primary application.

Below is a generalized, yet detailed, experimental protocol for the analysis of Pimozide using this compound as an internal standard, based on established methods for similar small molecules.

Objective: To quantify the concentration of Pimozide in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

-

Pimozide analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Pimozide and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Pimozide by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 10 µL of the this compound working internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Alternatively, for cleaner samples, perform a solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Pimozide from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Pimozide and this compound. The exact m/z values would be:

-

Pimozide: [M+H]⁺ → fragment ion

-

This compound: [M+H+4]⁺ → corresponding fragment ion

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Pimozide to this compound against the concentration of the Pimozide standards.

-

Determine the concentration of Pimozide in the plasma samples from the calibration curve.

-

Synthesis of this compound

A patented method describes the synthesis of this compound from 4-fluorobromobenzene-d4 through an eight-step reaction process. This method is designed to produce a high yield and purity of the target compound with high isotopic abundance, making it suitable for clinical pharmacokinetic research.[3] The process involves the preparation of a Grignard reagent from 4-fluorobromobenzene-d4, followed by a series of reactions to build the final this compound molecule.[3]

Biological Signaling Pathways of Pimozide

As this compound is biologically equivalent to Pimozide in its mechanism of action, understanding the signaling pathways of the parent compound is essential. Pimozide is a potent dopamine receptor antagonist and has also been shown to inhibit STAT3 signaling.

Dopamine Receptor Antagonism

Pimozide primarily exerts its antipsychotic effects by blocking dopamine D2 receptors in the brain.[4] This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia and Tourette's syndrome.

Caption: Pimozide blocks dopamine D2 receptors, inhibiting downstream signaling.

STAT3 Signaling Inhibition

Recent research has identified Pimozide as an inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that plays a key role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Pimozide has been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activity.

Caption: Pimozide inhibits the phosphorylation and activation of STAT3.

Conclusion

This compound is an indispensable tool for the accurate quantification of Pimozide in biological samples, enabling precise pharmacokinetic and clinical studies. The understanding of Pimozide's dual action on dopamine receptors and the STAT3 signaling pathway opens avenues for its therapeutic application beyond psychiatry, particularly in oncology. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound and to further explore the therapeutic potential of Pimozide.

References

An In-depth Technical Guide to the Synthesis and Characterization of Pimozide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to favorably alter metabolic profiles. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available deuterated precursors. A documented eight-step synthesis initiates with 4-fluorobromobenzene-d4, culminating in the final this compound product.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves the sequential construction of the diphenylbutylpiperidine moiety, with the deuterium labels incorporated into one of the fluorophenyl rings. The key steps include Grignard reagent formation, substitution reactions, and final coupling with the benzimidazolinone heterocycle.

Experimental Protocols

While a complete step-by-step protocol for the entire eight-step synthesis is not publicly available in a single document, details for several key transformations have been reported.[1] The final coupling step is analogous to the synthesis of unlabeled Pimozide.

Step 1: Grignard Reagent Formation and Reaction to form Intermediate 3

-

4-Fluorobromobenzene-d4 is reacted to form a Grignard reagent.

-

This reagent is then reacted with a suitable electrophile (Intermediate 2) at a temperature of 20-80°C for 2-6 hours to yield Intermediate 3.[1]

-

A specific example describes reacting the Grignard reagent in a tetrahydrofuran solution at 40°C for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with acetic acid. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, 30:1) to give Intermediate 3 with a 52% yield.[1]

Step 2: Preparation of Intermediate 4

-

Intermediate 3 is reacted with thionyl chloride at a temperature between 60°C and 100°C.[1]

-

A described procedure involves dissolving 2.3 g of Intermediate 3 in toluene, adding 0.74 g of thionyl chloride, and reacting at 80°C for 4 hours. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, 20:1) to afford Intermediate 4 in 89% yield.[1]

Step 3: Hydrogenation to Intermediate 5

-

Intermediate 4 undergoes a hydrogenation reaction using a 10% palladium on carbon catalyst.[1]

Steps 4-7: Synthesis of Intermediate 11

-

The synthesis of the benzimidazolinone-piperidine moiety (Intermediate 11) involves multiple steps, including the reaction of o-fluoronitrobenzene with N-Boc protected 4-aminopiperidine.[1]

-

The reaction of 3.5 g of o-fluoronitrobenzene, 5 g of N-Boc-4-aminopiperidine, and 3.9 g of potassium carbonate in DMF at 80°C for 16 hours yields Intermediate 8 in 95% yield after purification.[1]

-

The subsequent reduction of Intermediate 8 (6.4 g) using ammonium formate (8.6 g) and 10% Pd/C in methanol at 60°C for 1 hour gives Intermediate 9 in 98% yield.[1]

Step 8: Final Synthesis of this compound

-

The final step involves the coupling of Intermediate 5 and Intermediate 11 to produce this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O | [2] |

| Molecular Weight | 465.6 g/mol | [3] |

| Exact Mass | 465.25297586 Da | [3] |

| Chemical Purity | ≥98% | |

| Deuterium Incorporation | ≥99% (d₁-d₄); ≤1% d₀ |

Spectroscopic and Chromatographic Analysis

A combination of analytical techniques is employed to characterize this compound.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the chemical purity of the synthesized this compound.

-

Method: While specific methods for this compound are not detailed, methods for unlabeled Pimozide can be adapted. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and isotopic distribution of this compound.

-

Method: High-resolution mass spectrometry (HRMS) is the preferred method. The analysis of the molecular ion peak will confirm the mass of the deuterated compound. The isotopic pattern will provide information on the extent of deuterium incorporation. For unlabeled Pimozide, mass spectral data is available, which can serve as a reference for fragmentation patterns.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed structural information and confirm the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled Pimozide, with the key difference being the absence or significant reduction in the signals corresponding to the deuterated positions on the fluorophenyl ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show a different splitting pattern due to C-D coupling.

-

¹⁹F NMR: Fluorine-19 NMR can be used to confirm the presence and environment of the fluorine atoms.

While specific, publicly available NMR and mass spectra for this compound are limited, the expected data can be inferred from the known spectra of the unlabeled compound and the principles of isotopic labeling. Commercial suppliers of this compound typically provide a certificate of analysis with this detailed characterization data.

Conclusion

The synthesis and characterization of this compound are critical for its application in pharmaceutical research. The multi-step synthesis, though complex, allows for the precise introduction of deuterium labels. Rigorous analytical characterization using HPLC, MS, and NMR is essential to ensure the quality and suitability of the final product for its intended use in sensitive applications such as pharmacokinetic studies. This guide provides a foundational understanding of the core principles and methodologies involved in the production and analysis of this important research compound.

References

Pimozide-d4: A Technical Guide for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pimozide-d4, a deuterated analog of the antipsychotic drug Pimozide. It is primarily intended for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmacokinetics, as well as professionals involved in drug development. This document details its primary application as an internal standard in analytical methodologies and provides relevant information on the biological context of its parent compound, Pimozide.

Introduction to this compound

This compound is a stable isotope-labeled version of Pimozide, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the unlabeled Pimozide by mass spectrometry. This property makes this compound an ideal internal standard for the quantitative analysis of Pimozide in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it closely mimics the behavior of the analyte during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of Pimozide, with the exception of its molecular weight.

| Property | Value (Pimozide) | Value (this compound) |

| Molecular Formula | C₂₈H₂₉F₂N₃O | C₂₈H₂₅D₄F₂N₃O |

| Molecular Weight | 461.55 g/mol | 465.58 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 214-218 °C | Not reported, expected to be similar to Pimozide |

| Solubility | Poorly soluble in water | Not reported, expected to be similar to Pimozide |

Mechanism of Action of Pimozide (Parent Compound)

Understanding the mechanism of action of the parent compound, Pimozide, is crucial for interpreting studies where this compound is used to quantify it. Pimozide is a potent dopamine receptor antagonist with a high affinity for the D2 and D3 dopamine receptors.[1] By blocking these receptors in the central nervous system, Pimozide modulates dopaminergic neurotransmission, which is the basis for its therapeutic effects in conditions like schizophrenia and Tourette's syndrome.[1][2][3][4]

The primary signaling pathway affected by Pimozide is the dopamine signaling cascade.

Pharmacokinetics of Pimozide (Parent Compound)

The pharmacokinetic properties of Pimozide are essential for designing and interpreting bioanalytical studies. Pimozide is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2]

| Pharmacokinetic Parameter | Value |

| Bioavailability | 40-50% |

| Time to Peak Plasma Concentration | 6-8 hours |

| Elimination Half-life | ~55 hours |

| Metabolism | Hepatic (CYP3A4, CYP2D6) |

| Excretion | Primarily renal |

Application of this compound in In Vitro and In Vivo Studies

The primary and well-documented application of this compound is as an internal standard for the accurate quantification of Pimozide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Studies: Metabolic Stability Assessment

Experimental Protocol: In Vitro Metabolic Stability of Pimozide

Objective: To determine the rate of metabolic degradation of Pimozide in human liver microsomes.

Materials:

-

Pimozide

-

This compound (as internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Pimozide in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of Pimozide in phosphate buffer.

-

Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Pimozide working solution to the pre-incubated reaction mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard, this compound.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of Pimozide remaining at each time point.

In Vivo Studies: Pharmacokinetic Analysis

In vivo, this compound is indispensable for accurately determining the pharmacokinetic profile of Pimozide in animal models or human clinical trials.

Experimental Protocol: In Vivo Pharmacokinetic Study of Pimozide

Objective: To determine the pharmacokinetic parameters of Pimozide in a relevant animal model (e.g., rats).

Materials:

-

Pimozide formulation for administration (e.g., oral gavage, intravenous injection)

-

This compound (as internal standard)

-

Animal model (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Acetonitrile (for protein precipitation)

-

LC-MS/MS system

Procedure:

-

Administer a single dose of Pimozide to the animals.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples.

-

Process the blood samples to obtain plasma.

-

To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the concentration of Pimozide in each plasma sample using a calibration curve.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the concentration-time data.

Bioanalytical Method using this compound

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Pimozide. While specific parameters will need to be optimized for individual instruments, a general methodology is outlined below.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pimozide) | Precursor ion (m/z) -> Product ion (m/z) |

| MRM Transition (this compound) | Precursor ion (m/z) -> Product ion (m/z) |

| Collision Energy | Optimized for each transition |

Note: Specific MRM transitions need to be determined experimentally.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A patented method describes the synthesis starting from 4-fluorobromobenzene-d4. This involves an eight-step reaction sequence to yield the final deuterated product. The availability of such a synthesis route is crucial for ensuring a reliable supply of this essential analytical standard for research and development.

Conclusion

This compound is a vital tool for researchers and drug development professionals working with Pimozide. Its primary role as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and reliability of pharmacokinetic and metabolic data. While there is limited information on the intrinsic biological activity of this compound, its application in quantifying the parent compound is well-established. The experimental protocols and information provided in this guide serve as a foundation for the design and execution of robust in vitro and in vivo studies involving Pimozide.

References

Pimozide-d4 Analytical Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pimozide-d4, a crucial analytical standard for researchers and professionals in drug development. This document outlines suppliers, presents typical quantitative data, details experimental protocols for its use, and illustrates its biological context through signaling pathway diagrams.

Introduction to this compound

This compound is the deuterium-labeled analogue of Pimozide, an antipsychotic drug belonging to the diphenylbutylpiperidine class. Due to its stable isotope label, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its use allows for the accurate determination of Pimozide concentrations in complex biological matrices by correcting for variability in sample preparation and instrument response.

This compound Analytical Standard Suppliers

A number of reputable suppliers provide this compound as a certified reference material. These standards are essential for ensuring the accuracy and reliability of analytical data. Key suppliers include:

-

Acanthus Research: Offers this compound as a drug substance stable isotope labeled reference standard.

-

Selleck Chemicals: Provides Pimozide and detailed information on its mechanism of action.

-

Sigma-Aldrich (Cerilliant): Supplies this compound as a certified reference material solution.[2]

-

LGC Standards (incorporating TRC): Offers Pimozide and its stable isotope labeled counterparts, often with comprehensive Certificates of Analysis.[3][4][5]

-

Veeprho: A supplier of this compound, described as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[1]

-

TLC Pharmaceutical Standards: Lists this compound among its related products for Pimozide.

Quantitative Data for this compound Analytical Standard

The following tables summarize the typical quantitative data provided on a Certificate of Analysis (CoA) for a this compound analytical standard. This data is representative and may vary slightly between suppliers and batches.

Table 1: General Product Information

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonyms | 1-[1-[4-(4-Fluorophenyl)-4-(4-fluorophenyl-d4)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O |

| Molecular Weight | 465.58 g/mol |

| CAS Number | 1803193-57-8 (for d4 labeled) |

| Appearance | White to off-white solid or solution |

| Solubility | Soluble in methanol, acetonitrile, DMSO |

Table 2: Certified Analytical Data (for a solution standard)

| Parameter | Typical Value |

| Certified Concentration | 100.0 µg/mL ± 2.0 µg/mL |

| Solvent | Methanol |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥99 atom % D |

| Deuterium Incorporation | ≥98% d₄ |

| Storage Condition | -20°C |

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Pimozide in biological samples like plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Pimozide from plasma samples prior to LC-MS/MS analysis.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method for Quantification of Pimozide

This section outlines a typical LC-MS/MS method for the analysis of Pimozide using this compound as an internal standard.

Table 3: LC-MS/MS Method Parameters

| Parameter | Typical Conditions |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Pimozide) | Q1: 462.2 m/z, Q3: 124.1 m/z |

| MRM Transition (this compound) | Q1: 466.2 m/z, Q3: 124.1 m/z |

| Collision Energy | Optimized for the specific instrument |

Mandatory Visualizations

Signaling Pathway of Pimozide

Pimozide primarily acts as an antagonist of the Dopamine D2 receptor (D2R), a G-protein coupled receptor. Its therapeutic effects in conditions like schizophrenia and Tourette's syndrome are attributed to the blockade of this receptor, which modulates downstream signaling pathways.

Caption: Pimozide's antagonism of the Dopamine D2 receptor.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Pimozide in a biological matrix using this compound as an internal standard.

Caption: Workflow for Pimozide quantification using this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound solution CAS-1803193-57-8 Sigma-Aldrich [sigmaaldrich.com]

- 3. Pimozide | CAS 2062-78-4 | LGC Standards [lgcstandards.com]

- 4. Pimozide | CAS 2062-78-4 | LGC Standards [lgcstandards.com]

- 5. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]

Interpreting the Certificate of Analysis for Pimozide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the information presented in a typical Certificate of Analysis (CofA) for Pimozide-d4. Understanding the data and the methodologies used to obtain it is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard in research and drug development settings. This document outlines the key quantitative data, details the experimental protocols for its verification, and illustrates a relevant biological pathway for Pimozide.

Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound provides critical data on the identity, purity, and physical properties of a specific batch. The following tables summarize the typical quantitative information provided.

Table 1: Identification and Physical Properties

| Test | Specification | Typical Value |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₂₈H₂₅D₄F₂N₃O | C₂₈H₂₅D₄F₂N₃O |

| Molecular Weight | 465.59 g/mol | 465.59 |

| Melting Point | 214-218 °C | 216 °C |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Purity and Quality Attributes

| Test | Method | Specification | Typical Value |

| Chemical Purity | HPLC | ≥98.0% | 99.5% |

| Deuterium Incorporation | Mass Spectrometry | ≥99% Deuterated Forms (d₁-d₄) | Conforms |

| Isotopic Purity (d₄) | Mass Spectrometry | Report Value | 99.2% |

| Identity | ¹H-NMR | Conforms to Structure | Conforms |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.15% |

| Residual Solvents | GC-HS | Meets USP <467> Limits | Conforms |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the purity of the this compound compound by separating it from any non-deuterated Pimozide and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the mobile phase.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the prepared this compound sample solution.

-

Run the analysis for a sufficient time to allow for the elution of all potential impurities.

-

The purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

-

Mass Spectrometry for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: The sample is prepared as a dilute solution (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Procedure:

-

The sample solution is infused into the mass spectrometer.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant m/z range.

-

The identity is confirmed by comparing the observed mass of the most abundant isotopic peak with the calculated theoretical mass of this compound.

-

The deuterium incorporation is assessed by examining the isotopic distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the percentage of deuterated forms.

-

¹H-NMR for Structural Identity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the chemical structure of this compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer with a minimum field strength of 300 MHz.

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Procedure:

-

The NMR instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard ¹H-NMR spectrum is acquired.

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of non-deuterated Pimozide and the expected changes due to deuterium labeling. The absence of signals at the positions where deuterium has been incorporated confirms the success of the labeling.

-

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the solid this compound material.

-

Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

-

Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).

-

Sample Preparation: A precisely weighed amount of the this compound solid is introduced directly into the titration vessel.

-

Procedure:

-

The titration vessel is pre-titrated with the Karl Fischer reagent to neutralize any residual water.

-

The weighed sample is added to the vessel and dissolved.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

The amount of water in the sample is calculated based on the volume of titrant consumed and the known concentration of the reagent.

-

Headspace Gas Chromatography (GC-HS) for Residual Solvents

This technique is used to identify and quantify any volatile organic solvents that may be present from the manufacturing process.

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column suitable for volatile organic compound analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

-

Sample Preparation: A precisely weighed amount of this compound is placed in a headspace vial and dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

-

Procedure:

-

The sealed headspace vial is heated to a specific temperature for a set period to allow the volatile solvents to partition into the headspace gas.

-

A sample of the headspace gas is automatically injected into the GC.

-

The GC oven temperature is programmed to separate the individual solvents.

-

The solvents are detected by the FID or MS, and the resulting peaks are identified and quantified by comparison to a standard containing known amounts of the potential residual solvents.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Pimozide is known to be a potent dopamine D2 receptor antagonist. Its mechanism of action involves the blockade of dopaminergic neurotransmission. Furthermore, studies have shown its impact on other signaling pathways, such as the RAF/ERK pathway, which is implicated in cell proliferation and survival.

Caption: Pimozide's dual action on Dopamine and RAF/ERK pathways.

The following diagram illustrates a typical experimental workflow for the quality control analysis of a batch of this compound.

Caption: Quality control workflow for this compound analysis.

Isotopic Purity of Pimozide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Pimozide-d4, a crucial internal standard for the accurate quantification of Pimozide in various analytical applications. This document outlines the methodologies for determining isotopic purity, presents quantitative data, and illustrates the relevant biological pathways of Pimozide.

Introduction to this compound

This compound is a stable isotope-labeled version of Pimozide, an antipsychotic drug belonging to the diphenylbutylpiperidine class. In this compound, four hydrogen atoms on one of the fluorophenyl rings have been replaced by deuterium atoms. This mass difference allows it to be distinguished from the unlabeled Pimozide by mass spectrometry, making it an ideal internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical methods.[1] The accuracy of these studies relies heavily on the precise knowledge of the isotopic purity of the this compound standard.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining the distribution of deuterated and non-deuterated species within a given sample. This is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A key specification for this compound is the extent of deuterium incorporation. For instance, a common specification from suppliers is a deuterium incorporation of ≥99% for deuterated forms (d1-d4) and ≤1% for the unlabeled (d0) form.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled Pimozide) | +0 | < 1.0 |

| d1 | +1 | < 1.0 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 (Fully Deuterated) | +4 | > 95.0 |

Note: The data presented in this table is a representative example based on typical specifications and may vary between different batches and suppliers. For precise figures, always refer to the Certificate of Analysis for a specific lot.

Experimental Protocols for Isotopic Purity Determination

Mass Spectrometry Method for Isotopic Distribution

High-resolution mass spectrometry is a primary technique for determining the isotopic distribution of deuterated compounds.[2]

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of this compound.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/methanol 1:1) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, a short chromatographic run can help to separate the analyte from any potential interferences.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 400-500.

-

Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of Pimozide (m/z 462.24) and this compound (m/z 466.26).

-

From the mass spectrum of the this compound peak, determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

NMR Spectroscopy for Deuterium Incorporation

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of deuteration and to quantify the overall deuterium incorporation.[3]

Objective: To confirm the sites of deuteration and estimate the overall isotopic enrichment.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signals corresponding to the protons on the deuterated fluorophenyl ring should be significantly diminished compared to the corresponding signals in an unlabeled Pimozide standard.

-

By comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule, the percentage of deuterium incorporation can be calculated.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

This will show a signal at the chemical shift corresponding to the deuterated positions, confirming the location of the deuterium labels.

-

Visualizing Experimental and Biological Contexts

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of this compound.

Signaling Pathways of Pimozide

Pimozide primarily acts as a dopamine D2 receptor antagonist.[4][5] Its mechanism of action also involves the inhibition of other signaling pathways implicated in various cellular processes.

Caption: Simplified Signaling Pathways Modulated by Pimozide.

Conclusion

The isotopic purity of this compound is a fundamental parameter that ensures its reliability as an internal standard in quantitative analytical studies. Through the rigorous application of mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution can be ascertained. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data, methodologies, and biological context necessary for the effective use of this compound. For all quantitative applications, it is imperative to consult the batch-specific Certificate of Analysis provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Pimozide-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pimozide-d4 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages available data for Pimozide as a close surrogate, a common practice in early-stage drug development due to the negligible impact of deuterium substitution on solubility. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. The following table summarizes the quantitative solubility data for Pimozide in several common organic solvents. These values are essential for preparing stock solutions, designing formulations, and conducting various in vitro and in vivo studies.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 | ~0.065 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 90 | 0.195 | 25 | |

| Dimethylformamide (DMF) | ~30 | ~0.065 | Not Specified | [1] |

| Ethanol | ~3 | ~0.0065 | Not Specified | [1] |

| Ethanol | Insoluble | Insoluble | 25 | |

| Water | < 0.01 | < 2.17 x 10⁻⁵ | Not Specified | [2] |

| Water | Insoluble | Insoluble | 25 |

Note: There is a discrepancy in the reported solubility of Pimozide in ethanol between different sources. Researchers should verify the solubility for their specific application.

A more detailed study on the solubility of Pimozide in a wider range of solvents was conducted to understand the solute-solvent interactions. The following table presents the mole fraction solubility of Pimozide in various solvents at 25 °C.

| Solvent | Mole Fraction Solubility (x 10³) |

| n-Hexane | 0.007 |

| Cyclohexane | 0.018 |

| Carbon Tetrachloride | 0.283 |

| Toluene | 0.528 |

| Dioxane | 2.175 |

| Tetrahydrofuran | 3.535 |

| Acetone | 0.355 |

| Ethyl Acetate | 0.473 |

| Acetonitrile | 0.061 |

| Isopropyl Alcohol | 0.065 |

| Propylene Glycol | 0.076 |

| Glycerin | 0.005 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of thermodynamic equilibrium solubility is a fundamental procedure in pre-formulation studies. The shake-flask method is a widely accepted technique for this purpose.[3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The solutions should be agitated for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[4] A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

While Pimozide is primarily known as a dopamine receptor antagonist, it also interacts with other signaling pathways.[1][5] Understanding these interactions is crucial for comprehensive drug development.

Caption: Pimozide's Primary Signaling Interactions.

This guide provides foundational information on the solubility of this compound. Researchers are encouraged to perform their own solubility studies to confirm these findings within the context of their specific experimental conditions and formulations.

References

Commercial Sources and Analytical Applications of Pimozide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Pimozide-d4, a deuterated internal standard essential for the accurate quantification of the antipsychotic drug Pimozide in complex biological matrices. This document outlines key specifications from various suppliers, details a standard experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) workflows, and presents visual diagrams to clarify analytical processes.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data and product information from a selection of these vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

| Supplier | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (Deuterium Incorporation) |

| Cayman Chemical | 28617 | C₂₈H₂₅D₄F₂N₃O | 465.6 | ≥98% (Pimozide) | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ |

| MedChemExpress | HY-14364S | Not explicitly stated | Not explicitly stated | Not explicitly stated on product page | Not explicitly stated on product page |

| Veeprho | DVE001286 | C₂₈H₂₅D₄F₂N₃O | 465.58 | Not explicitly stated on product page | Not explicitly stated on product page |

| Santa Cruz Biotechnology | sc-219551 | C₂₈H₂₃D₄F₂N₃O (for Dehydro this compound) | 463.55 (for Dehydro this compound) | Not explicitly stated on product page | Not explicitly stated on product page |

| Toronto Research Chemicals | Not readily available | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Experimental Protocol: Quantification of Pimozide in Human Plasma using this compound and LC-MS/MS

The following protocol is a synthesized methodology based on established bioanalytical methods for the quantification of Pimozide in biological matrices. This compound serves as an internal standard to correct for variations in sample preparation and instrument response.

Materials and Reagents

-

Pimozide analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Acetic acid

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)